1,1-Diphenyl-2-ethyl-3-(pyrrolidinyl)propanol hydrochloride
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Overview
Description
1,1-Diphenyl-2-ethyl-3-(pyrrolidinyl)propanol hydrochloride: is an organic compound with a complex structure, characterized by the presence of diphenyl, ethyl, and pyrrolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Diphenyl-2-ethyl-3-(pyrrolidinyl)propanol hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the pyrrolidinyl group. Common reagents used in these reactions include phenylmagnesium bromide, ethyl bromide, and pyrrolidine. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1,1-Diphenyl-2-ethyl-3-(pyrrolidinyl)propanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidinyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 1,1-Diphenyl-2-ethyl-3-(pyrrolidinyl)propanol hydrochloride is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-2-ethyl-3-(pyrrolidinyl)propanol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can result in various biological effects, depending on the nature of the interaction and the pathways involved.
Comparison with Similar Compounds
- 1,2-Diphenyl-3-(1-pyrrolidinyl)-2-propanol hydrochloride
- 1-Ethyl-3,3-diphenyl-2-pyrrolidinone
- 1-(1-Methyl-3-pyrrolidinyl)-1,1-diphenyl-2-butanone
Comparison: Compared to these similar compounds, 1,1-Diphenyl-2-ethyl-3-(pyrrolidinyl)propanol hydrochloride is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications, making it a valuable compound for specific research and industrial purposes.
Properties
CAS No. |
35706-66-2 |
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Molecular Formula |
C21H28ClNO |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
1,1-diphenyl-2-(pyrrolidin-1-ylmethyl)butan-1-ol;hydrochloride |
InChI |
InChI=1S/C21H27NO.ClH/c1-2-18(17-22-15-9-10-16-22)21(23,19-11-5-3-6-12-19)20-13-7-4-8-14-20;/h3-8,11-14,18,23H,2,9-10,15-17H2,1H3;1H |
InChI Key |
HTYDBLWYIRZBLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN1CCCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
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